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Abstract

Coppertrace, chemically known as copper (Il) chloride (CuClz2), is a compound with diverse
applications, including as a catalyst in chemical reactions and as a fungicide.[1][2] This
document provides a comprehensive overview of the preliminary toxicity data for Coppertrace,
drawing from in vitro and in vivo studies. The information presented herein is intended to guide
researchers and professionals in drug development and toxicology in understanding the
potential hazards associated with this compound. Key findings on acute toxicity, genotoxicity,
developmental and reproductive toxicity, and mechanisms of action, including impacts on
cellular signaling pathways, are detailed. All quantitative data are summarized in tabular format,
and detailed experimental protocols for key assays are provided.

Chemical and Physical Properties

Coppertrace is the common name for copper (Il) chloride. It exists in both anhydrous (CuClz)
and dihydrate (CuClz-2H20) forms.[3][4] The dihydrate is a blue-green crystalline solid that is
highly soluble in water.[2]

Toxicological Data Summary

The toxicological profile of Coppertrace indicates that it is harmful if swallowed and can cause
severe skin, eye, and respiratory irritation.[4][5] It is also recognized as being very toxic to
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aquatic life with long-lasting effects.[4][6]

Acute Toxicity

The primary route of acute toxicity is oral ingestion.

_ Route of Toxicity Value
Test Organism o ) Reference
Administration (LD50)
Rat (anhydrous) Oral 584 mg/kg [3]
Rat (dihydrate) Oral 140 mg/kg
Rat (dihydrate) Oral 336 mg/kg [5]
Human (oral) Oral 200 mg/kg (LDLo)

LD50: Lethal Dose, 50%:; LDLo: Lowest Published Lethal Dose

In Vitro Toxicity

In vitro studies have demonstrated the cytotoxic and genotoxic potential of copper chloride.
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Cell Concentration/ Observed
] ) Assay Reference
Line/Organism Dose Effects
Chromosome Dose-dependent
Human Aberration (CA) 3,6,and 12 increase in CA ]
Lymphocytes & Micronucleus pg/mL and MN
(MN) tests frequency.
Significant
decrease in
Human o o
Cytotoxicity 6 and 12 pg/mL mitotic and [7]
Lymphocytes L
nuclear division
index.
Statistically
Allium cepa Root Growth significant
_ o EC50 = 0.5 mg/L _ [8]
(onion) root cells  Inhibition decrease in root
length.
) Decrease in Mi
] Concentration- ) )
Allium cepa o ] and increase in
) Mitotic Index (MI)  and time- [1]18]
(onion) root cells chromosomal
dependent )
aberrations.
Human breast )
Approximately
cancer cells MTT Assay 1 uM (72h) _ [9]
52% cell survival.
(MDA-MB468)
Human breast )
Approximately
cancer cells MTT Assay 1000 uM (48h) i 9]
70% cell survival.
(MDA-MB468)
Human colon Negligible
cancer (SW480, cytotoxicity
IC50: 96.3 -
SW620), MTT Assay compared to [10]
109.4 uM _
prostate cancer thiourea
(PC3) derivatives.

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration
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In Vivo Toxicity

Studies in animal models have provided insights into the systemic toxicity of Coppertrace.
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Test Dosing o
_ Study Type _ Key Findings NOAEL Reference
Organism Regimen
80
mg/kg/day:
female
deaths, General
reduced food Toxicity: 5
Combined consumption,  mg/kg/day
repeated hematological (male), 1.3
Gavage: 0,
dose and changes, mg/kg/day
Rat _ 1.3, 5, 20, 80 [11]
reproductive/ squamous (female).
mg/kg/day ]
development cell Reproductive/
al hyperplasia Development
of the al: 20
stomach. mg/kg/day.
Increased
icteric and
runt pups.
Increased
DNA damage
] Genotoxicity Acute (comet
Goldfish
) and exposure (24-  assay), Not
(Carassius ) ) ) [12]
Histopatholog 96h)to 1, 1.5, micronucleus  Determined
auratus)
y 2 mg/L counts, and
gill tissue
alterations.
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LC50 = 0.080
mg/L.
Development
South
) al
American o -
] Acute Toxicity  0.001-100 abnormalities  Not
toad (Rhinella ) [13]
(96h) mg/L (delay, Determined
arenarum) )
edema, axial
embryos
flexure,
microcephaly
).
LC50=0.21
South
) mg/L.
American . )
] Acute Toxicity  0.001-100 Spasmodic Not
toad (Rhinella ] ] [13]
(96h) mg/L contractions Determined
arenarum)
and weak
larvae
movements.

NOAEL: No-Observed-Adverse-Effect Level; LC50: Lethal Concentration, 50%

Mechanisms of Toxicity

The toxicity of Coppertrace is multifaceted, involving the induction of oxidative stress, DNA
damage, and the disruption of key cellular signaling pathways.

Oxidative Stress

Excess copper can participate in redox cycling, leading to the generation of reactive oxygen
species (ROS). This can overwhelm the cell's antioxidant defenses, causing damage to lipids,
proteins, and DNA.[14][15] Studies have shown that copper chloride exposure can lead to a
decrease in intracellular glutathione (GSH) levels and reduced activity of antioxidant enzymes
like glutathione reductase (GR), superoxide dismutase (SOD), and catalase.[15][16]

Genotoxicity

Coppertrace has demonstrated mutagenic properties. It can cause chromosomal aberrations,
an increase in micronuclei frequency, and DNA damage, as evidenced by comet assays.[7][8]
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[12] The binding of copper ions to DNA is a proposed mechanism for its genotoxic effects.[1]

Disruption of Cellular Signaling

Copper is a known modulator of various cell signaling pathways. Dysregulation of copper
homeostasis can have significant pathological consequences.[17]

 MAPK Pathway: Copper is required for the activation of MEK1/2, a key component of the
mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and
differentiation.[18]

o Endoplasmic Reticulum (ER) Stress: Copper has been shown to be involved in the ER stress
pathway, which can trigger apoptosis.[14]

o Neurotransmitter Receptors: Copper can modulate the activity of several neurotransmitter
receptors, including NMDA, GABA, and AMPA receptors, thereby affecting synaptic
transmission.[17][18]

 Inflammatory Signaling: Recent research has identified a copper-signaling pathway that
drives inflammation. Mitochondrial copper(ll) catalyzes NAD(H) redox cycling, which
supports the metabolic and epigenetic programming of inflammatory macrophages.[19]

Experimental Protocols
MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

o Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.[20]

o Treatment: Expose the cells to various concentrations of Coppertrace for specific time
periods (e.g., 24, 48, 72 hours).[9][20]

o MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.[20]
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e Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,
DMSO) to dissolve the formazan crystals.

» Absorbance Reading: Measure the absorbance of the solution at a specific wavelength
(typically around 570 nm) using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage of the untreated control.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells.
o Cell Preparation: Prepare a single-cell suspension from the treated and control samples.

o Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it
onto a microscope slide pre-coated with normal-melting-point agarose.

e Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving
behind the nuclear material (nucleoids).

» Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

» Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate
out of the nucleoid, forming a "comet tail."

o Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye
(e.g., ethidium bromide).

 Visualization and Scoring: Visualize the comets under a fluorescence microscope and
guantify the DNA damage using image analysis software (measuring tail length, tail intensity,
etc.).

Allium cepa (Onion) Root Tip Assay

This is a plant-based bioassay for evaluating cytotoxicity and genotoxicity.

e Bulb Preparation: Grow onion bulbs in water until roots reach a desired length.
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o Treatment: Expose the onion roots to different concentrations of Coppertrace for a specified
duration.

e Root Tip Fixation: Excise the root tips and fix them in a suitable fixative (e.g., Carnoy's
fixative).

e Hydrolysis and Staining: Hydrolyze the root tips in acid and then stain them with a
chromosome-specific stain (e.g., acetocarmine or Feulgen).

o Slide Preparation: Squash the stained root tips on a microscope slide to create a monolayer
of cells.

e Microscopic Analysis: Examine the slides under a microscope to determine the mitotic index
(the proportion of dividing cells) and to score for different types of chromosomal aberrations
(e.g., bridges, fragments, laggards).[8]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity and
Genotoxicity Screening
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Workflow for In Vitro Toxicity Screening of Coppertrace
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Caption: Workflow for In Vitro Toxicity Screening.

Signaling Pathways Affected by Coppertrace
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Signaling Pathways Disrupted by Excess Copper
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Caption: Signaling Pathways Disrupted by Excess Copper.

Conclusion

The available data indicate that Coppertrace (copper (Il) chloride) possesses moderate acute
oral toxicity and is a significant irritant. In vitro and in vivo studies have consistently
demonstrated its genotoxic potential, causing DNA damage and chromosomal aberrations.
Furthermore, Coppertrace can induce reproductive and developmental toxicity at higher
doses. The primary mechanisms of toxicity appear to be the induction of oxidative stress and
the disruption of critical cellular signaling pathways, including the MAPK and inflammatory
pathways. This preliminary toxicity profile underscores the need for careful handling and
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thorough risk assessment when working with this compound. Further research is warranted to
fully elucidate the long-term health effects and to establish more comprehensive dose-
response relationships for various toxicological endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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© 2025 BenchChem. All rights reserved. 13/14 Tech Support


http://cellmolbiol.org/index.php/CMB/article/view/2729
http://cellmolbiol.org/index.php/CMB/article/view/2729
http://cellmolbiol.org/index.php/CMB/article/view/2729
https://pmc.ncbi.nlm.nih.gov/articles/PMC4846971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4846971/
https://www.cambridge.org/core/journals/expert-reviews-in-molecular-medicine/article/abs/copper-as-a-key-regulator-of-cell-signalling-pathways/2CE767A06971B542C46D63AE5B50600C
https://www.cambridge.org/core/journals/expert-reviews-in-molecular-medicine/article/abs/copper-as-a-key-regulator-of-cell-signalling-pathways/2CE767A06971B542C46D63AE5B50600C
https://pmc.ncbi.nlm.nih.gov/articles/PMC5880129/
https://pubmed.ncbi.nlm.nih.gov/37100912/
https://pubmed.ncbi.nlm.nih.gov/37100912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6291042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6291042/
https://www.benchchem.com/product/b154659#preliminary-toxicity-screening-of-coppertrace
https://www.benchchem.com/product/b154659#preliminary-toxicity-screening-of-coppertrace
https://www.benchchem.com/product/b154659#preliminary-toxicity-screening-of-coppertrace
https://www.benchchem.com/product/b154659#preliminary-toxicity-screening-of-coppertrace
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b154659?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

